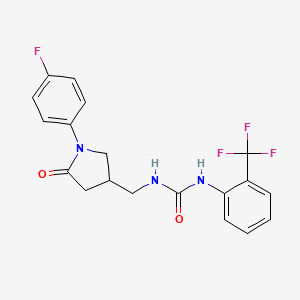![molecular formula C20H18FNO4 B2828778 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide CAS No. 2319717-99-0](/img/structure/B2828778.png)
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide is a complex organic compound that features a furan ring, a phenyl ring, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the furan ring, the attachment of the phenyl group, and the final coupling with the benzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
科学的研究の応用
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and phenyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Fluoro-N-[(furan-2-yl)methyl]-4-methoxyaniline: This compound shares the furan and methoxybenzamide structure but differs in the substitution pattern on the phenyl ring.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: This compound has a similar benzamide structure but includes a boronic ester group.
Uniqueness
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
3-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-25-19-9-8-15(11-16(19)21)20(24)22-12-17(23)13-4-6-14(7-5-13)18-3-2-10-26-18/h2-11,17,23H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVAOIAYXBWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2828697.png)





![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)
![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)
![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)

![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)
![N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2828718.png)
